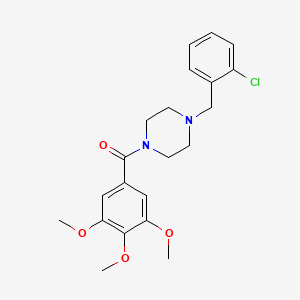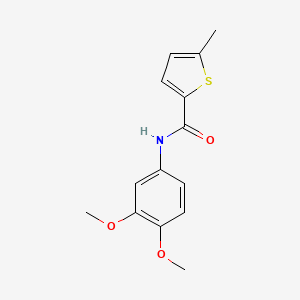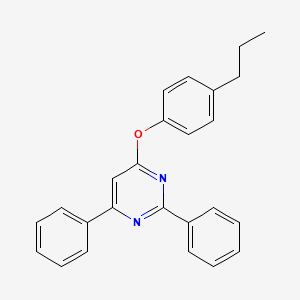
1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
説明
1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in 2003 by a team of researchers led by David E. Nichols at Purdue University. TCB-2 is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In recent years, TCB-2 has gained attention as a research tool in the field of neuroscience due to its unique pharmacological properties.
作用機序
1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Upon activation, the 5-HT2A receptor triggers a cascade of intracellular signaling pathways that ultimately result in changes in neuronal activity and neurotransmitter release. The exact mechanism by which 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine activates the 5-HT2A receptor is not fully understood, but it is thought to involve interactions with specific amino acid residues in the receptor's binding pocket.
Biochemical and Physiological Effects:
Activation of the serotonin 5-HT2A receptor by 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to produce a range of biochemical and physiological effects, including changes in neuronal activity, neurotransmitter release, and gene expression. These effects are thought to be mediated by the activation of intracellular signaling pathways such as the phospholipase C and protein kinase C pathways. 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to induce the release of the hormone prolactin, which is involved in the regulation of lactation and reproductive function.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine as a research tool is its high selectivity for the serotonin 5-HT2A receptor, which allows for more precise manipulation of this receptor subtype compared to other compounds that may activate multiple receptor subtypes. 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine also has a relatively long half-life in vivo, which allows for more sustained effects on neuronal activity and neurotransmitter release. However, one limitation of using 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is its relatively low potency compared to other 5-HT2A receptor agonists, which may require higher doses to achieve desired effects.
将来の方向性
There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine and its effects on the serotonin system. One area of interest is the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of neuropsychiatric disorders such as depression and anxiety. Another area of interest is the role of the serotonin system in the regulation of social behavior, which has implications for the treatment of autism spectrum disorders and other social deficits. Additionally, further research is needed to elucidate the exact mechanism by which 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine activates the 5-HT2A receptor and to develop more potent and selective compounds for use as research tools.
科学的研究の応用
1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used as a research tool in various studies related to the serotonin system and its role in neuropsychiatric disorders. For example, 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used to investigate the effects of serotonin 5-HT2A receptor activation on neuronal activity in the prefrontal cortex, which is involved in working memory and decision-making. 1-(2-chlorobenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been used to study the role of the serotonin system in the regulation of mood and anxiety, as well as to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-10-8-23(9-11-24)14-15-6-4-5-7-17(15)22/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDVRGCPSQIYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5397324 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4776868.png)

![4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4776873.png)
![N-phenyl-2-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776877.png)
![5-(4-methylphenyl)-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B4776882.png)


![3-(4-acetylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4776914.png)
![2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4776915.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4776916.png)
![5-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4776923.png)

![2-{[(2-bromobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4776940.png)
![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)